Posaconazole Succinyl Ester
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Overview
Description
Posaconazole Succinyl Ester is a derivative of Posaconazole, a triazole antifungal agent. Posaconazole itself is known for its broad-spectrum activity against various fungal pathogens, including Candida and Aspergillus species . The esterification of Posaconazole with succinic acid aims to enhance its pharmacokinetic properties, potentially improving its bioavailability and stability.
Biochemical Analysis
Biochemical Properties
Posaconazole Succinyl Ester plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol. By binding to the heme cofactor of CYP51, this compound blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the Hedgehog (Hh) signaling pathway, which is involved in cell differentiation and proliferation . This inhibition can lead to changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the heme cofactor of lanosterol 14α-demethylase (CYP51). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, this compound can inhibit other enzymes and signaling pathways, such as the Hedgehog (Hh) pathway, by binding to specific molecular targets and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of fungal growth and prolonged disruption of cell signaling pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without causing toxicity. These findings highlight the importance of dose optimization in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase (UGT) enzyme pathways . The compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The distribution of this compound is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the endoplasmic reticulum (ER) and mitochondria, where it exerts its antifungal effects . Targeting signals and post-translational modifications direct this compound to these specific compartments, enhancing its efficacy. The localization of the compound within these organelles allows it to interact with key enzymes and disrupt essential cellular processes, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Posaconazole Succinyl Ester typically involves the esterification of Posaconazole with succinic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP), and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and advanced purification methods like high-performance liquid chromatography (HPLC) are utilized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Posaconazole Succinyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Posaconazole and succinic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Hydrolysis: Posaconazole and succinic acid.
Oxidation: Hydroxylated derivatives of Posaconazole.
Scientific Research Applications
Posaconazole Succinyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced bioavailability and stability compared to Posaconazole.
Medicine: Explored for its potential use in treating fungal infections with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced drug delivery systems.
Mechanism of Action
Posaconazole Succinyl Ester exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By binding to the heme cofactor of the enzyme, it disrupts the cell membrane integrity, leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to Posaconazole.
Voriconazole: A triazole antifungal with a broad spectrum of activity but different side effect profile
Uniqueness
Posaconazole Succinyl Ester is unique due to its enhanced pharmacokinetic properties, potentially offering better bioavailability and stability compared to other triazole antifungal agents. This makes it a promising candidate for further development in antifungal therapy .
Properties
CAS No. |
1488301-79-6 |
---|---|
Molecular Formula |
C41H46F2N8O7 |
Molecular Weight |
800.8 g/mol |
IUPAC Name |
4-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C41H46F2N8O7/c1-3-37(28(2)58-39(54)15-14-38(52)53)51-40(55)50(27-46-51)33-7-5-31(6-8-33)47-16-18-48(19-17-47)32-9-11-34(12-10-32)56-22-29-21-41(57-23-29,24-49-26-44-25-45-49)35-13-4-30(42)20-36(35)43/h4-13,20,25-29,37H,3,14-19,21-24H2,1-2H3,(H,52,53)/t28-,29+,37-,41-/m0/s1 |
InChI Key |
PNRABLJKLZSNNS-VBDJOCTDSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Synonyms |
2,5-Anhydro-4-[[4-[4-[4-[1-[(1S,2S)-2-(3-carboxy-1-oxopropoxy)-1-ethylpropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1 |
Origin of Product |
United States |
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